Home > Products > Screening Compounds P19717 > 1-(butan-2-yl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
1-(butan-2-yl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid - 934106-80-6

1-(butan-2-yl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Catalog Number: EVT-3525964
CAS Number: 934106-80-6
Molecular Formula: C12H15N3O2
Molecular Weight: 233.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-Aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic Acids

Compound Description: This series of compounds features a phenyl group at the 1-position, various aryl substituents at the 6-position, and a carboxylic acid group at the 4-position of the pyrazolo[3,4-b]pyridine core. These compounds were synthesized and evaluated for their antibacterial activities. []

Relevance: These compounds share the core pyrazolo[3,4-b]pyridine structure with 1-(butan-2-yl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, differing primarily in the substituents at the 1- and 6-positions and the lack of a methyl group at the 6-position. The presence of the carboxylic acid group at the 4-position is a significant structural similarity. [] (https://www.semanticscholar.org/paper/0a7ded140a6f77f06ca58ca9c749b7bc20fb5a4a)

Organometallic Complexes of 3-(1H-Benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridines

Compound Description: These compounds are organometallic complexes containing ruthenium(II) or osmium(II), coordinated to a 3-(1H-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridine ligand. These complexes were investigated for their potential as anticancer agents, specifically targeting cyclin-dependent kinases (Cdks). []

Relevance: While these complexes differ significantly from 1-(butan-2-yl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid in their overall structure due to the presence of metal centers and benzimidazole substituents, they share the common feature of a pyrazolo[3,4-b]pyridine core. [] (https://www.semanticscholar.org/paper/bf1699d8805bf34bb94b996edf520705bc2b5ddc)

4-(2-Fluorophenyl)-6-(1H-indol-1-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

Compound Description: This compound features a phenyl group at the 1-position, a 2-fluorophenyl group at the 4-position, a 1H-indol-1-yl substituent at the 6-position, and a carbonitrile group at the 5-position of the pyrazolo[3,4-b]pyridine core. The crystal structure of this compound reveals intermolecular interactions through hydrogen bonding. []

Relevance: This compound shares the core pyrazolo[3,4-b]pyridine structure with 1-(butan-2-yl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid. The key difference lies in the substitution pattern, with variations at the 1-, 3-, 4-, 5-, and 6-positions. Despite these differences, the presence of the shared core structure highlights a significant structural relationship. [] (https://www.semanticscholar.org/paper/2f9c2db83d849c74ccb1cbfd524ccc6cf04191af)

Overview

1-(butan-2-yl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a compound belonging to the pyrazolo[3,4-b]pyridine family, which is known for its diverse biological activities and potential applications in medicinal chemistry. This compound features a unique structure that includes a pyrazole ring fused to a pyridine, along with a carboxylic acid functional group. Such structural characteristics contribute to its reactivity and interaction with biological targets.

Source

The compound is synthesized through various chemical reactions, including nucleophilic substitutions and cyclization processes involving readily available starting materials such as nitropyridines and hydrazones. The synthesis methods have been documented in scientific literature, showcasing the efficiency of these protocols in producing pyrazolo[3,4-b]pyridine derivatives .

Classification

1-(butan-2-yl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is classified as a heterocyclic organic compound. Its classification is based on the presence of nitrogen atoms in its ring structure, which defines its chemical behavior and potential pharmacological properties.

Synthesis Analysis

Methods

The synthesis of 1-(butan-2-yl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can be achieved through several methods, including:

  1. Nucleophilic Substitution Reactions: Utilizing starting materials like 2-chloro-3-nitropyridines, these reactions involve the substitution of the nitro group with hydrazones to form the pyrazole ring .
  2. Cyclization Processes: The cyclization of intermediates can lead to the formation of the final pyrazolo[3,4-b]pyridine structure. This often involves heating under specific conditions to promote ring closure and subsequent oxidation steps .

Technical Details

The synthesis typically requires careful control of reaction conditions such as temperature and time to optimize yields. For example, some methods have reported yields ranging from 80% to 96% depending on the reagents and conditions used .

Molecular Structure Analysis

Structure

The molecular formula of 1-(butan-2-yl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is C12H15N3O2C_{12}H_{15}N_{3}O_{2}, with a molecular weight of approximately 233.27 g/mol. The structure features:

  • A pyrazole ring (five-membered ring containing two nitrogen atoms).
  • A pyridine ring (six-membered aromatic ring containing one nitrogen atom).
  • A carboxylic acid group (-COOH) at position four of the pyrazole.
Chemical Reactions Analysis

Reactions

1-(butan-2-yl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can undergo various chemical reactions typical of carboxylic acids and heterocycles:

  • Esterification: Reaction with alcohols can yield esters.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide.

Technical Details

The reactivity of this compound can be attributed to both the carboxylic acid group and the nitrogen atoms in the heterocyclic rings. These functional groups can participate in electrophilic or nucleophilic reactions depending on the reaction environment.

Mechanism of Action

Process

The mechanism by which 1-(butan-2-yl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid exerts its biological effects is not fully elucidated but may involve:

  1. Interaction with Enzymes or Receptors: The compound may act as an inhibitor or modulator for specific enzymes or receptors due to its structural features.
  2. Formation of Active Metabolites: Upon metabolism, it may generate active metabolites that contribute to its pharmacological effects.

Data

Research indicates that compounds within this class often exhibit anti-inflammatory and analgesic properties, suggesting potential therapeutic applications .

Physical and Chemical Properties Analysis

Physical Properties

The compound is typically described as a solid at room temperature with moderate solubility in polar solvents such as ethanol and methanol.

Chemical Properties

Key chemical properties include:

  • Melting Point: Specific values may vary based on purity.
  • Stability: Generally stable under normal laboratory conditions but sensitive to strong acids or bases.

Relevant data about solubility and stability are crucial for practical applications in research settings .

Applications

Scientific Uses

1-(butan-2-yl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has potential applications in:

  • Medicinal Chemistry: As a lead compound for developing new therapeutics targeting various diseases.
  • Biochemical Research: As a tool for studying biological pathways involving pyrazolo[3,4-b]pyridines.

Research continues to explore its full range of applications in drug development and other scientific fields .

Introduction to Pyrazolopyridine Scaffolds in Medicinal Chemistry

Historical Development of 1H-Pyrazolo[3,4-b]pyridine Core Structures

The 1H-pyrazolo[3,4-b]pyridine scaffold represents a privileged heterocyclic system in drug discovery, first gaining prominence in the 2000s as a synthetically accessible bioisostere for purine nucleotides. Its planar, aromatic structure enables targeted interactions with ATP-binding sites of enzymes. High-throughput screening campaigns against Hsp90’s ATPase domain identified 3,4-diaryl pyrazoles as lead structures, prompting systematic exploration of pyrazolopyridine cores. Early derivatives demonstrated potent inhibition of cancer-associated kinases (e.g., Src, p38-MAPK, TrkA) and Hsp90, leading to reduced cellular levels of oncoproteins like CDK4, ERBB2, and C-RAF [2]. The scaffold’s versatility allowed modular substitutions at N1, C4, and C6 positions, enabling optimization of target affinity and physicochemical properties. X-ray crystallography of protein-inhibitor complexes revealed that the core’s nitrogen atoms form critical hydrogen bonds with kinase hinge regions, validating its role as a purine mimetic [2] [7]. This foundational work established pyrazolo[3,4-b]pyridines as a structurally distinctive chemotype for oncology targets.

Table 1: Key Therapeutic Targets of Pyrazolopyridine-Based Inhibitors

Target ProteinBiological RoleTherapeutic Area
Hsp90 ATPase domainChaperone for oncoprotein foldingOncology
p38-MAPKStress-activated kinase; inflammation mediatorOncology, Immunology
TrkA kinaseNeurotrophin receptor; proliferation signalOncology, Pain
Src kinaseSignal transduction in metastasisOncology

Significance of N1-Substitution Patterns in Bioactive Compounds

N1-substitution of pyrazolo[3,4-b]pyridines critically modulates pharmacological properties by influencing steric accessibility, lipophilicity, and metabolic stability. Unsubstituted derivatives (1H-analogs) often exhibit poor pharmacokinetics due to high polarity and rapid Phase II metabolism. Introduction of alkyl groups at N1 enhances membrane permeability and modulates electron distribution across the ring system. Specifically, the sec-butyl group in 1-(butan-2-yl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid provides optimal steric bulk that:

  • Increases lipophilicity (logP ≈ 2.5, predicted) compared to methyl or ethyl analogs, facilitating passive diffusion
  • Introduces stereochemistry via the chiral center at butan-2-yl’s C1, enabling enantioselective target interactions
  • Shields the pyrazole nitrogen from oxidative metabolism, prolonging half-life [3] [9]Conformational studies indicate that branched alkyl chains like sec-butyl induce torsional constraints that preorganize the molecule for binding, enhancing entropy-driven recognition. This is evidenced by cannabinoid receptor antagonists where N1-alkyl substituents dictated subtype selectivity (CB1 vs. CB2) [7]. In kinase inhibitors, larger N1-aryl groups improved potency but compromised solubility, whereas sec-butyl balanced both parameters.

Table 2: Impact of N1-Substituents on Pyrazolopyridine Properties

SubstituentLipophilicity (ΔlogP)Metabolic StabilityTarget Affinity Trend
H0 (Reference)Low (Phase II conjugation)Variable
Methyl+0.5Moderate (N-demethylation)Moderate kinase inhibition
sec-Butyl+1.8HighEnhanced Hsp90/p38 affinity
Phenyl+2.3Low (Oxidation)High potency but poor solubility

Role of C4-Carboxylic Acid Functionalization in Drug Design

The C4-carboxylic acid in 1-(butan-2-yl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid serves as a multifunctional pharmacophore essential for target engagement and property optimization. Its primary roles include:

  • Ionization for solubility: Deprotonation at physiological pH (pKa ≈ 4.5–5.0) generates a zwitterionic species that improves aqueous solubility (critical for formulation) while allowing salt formation with counterions (e.g., sodium, lysine) [3]
  • Hydrogen-bonding interactions: The anionic carboxylate forms strong, bidentate hydrogen bonds with arginine residues in ATP-binding pockets, as observed in Hsp90 inhibitor complexes [2] [3]
  • Bioisostere potential: Though not directly replaced in this derivative, carboxylic acids can be substituted with acyl sulfonamides or tetrazoles to modulate acidity or reduce glucuronidation liability [3]Carboxylic acid positioning at C4 exploits the scaffold’s geometry, placing the anionic charge 4–5 Å from N1-substituent contacts, mimicking the γ-phosphate distance in ATP binding. This spatial arrangement is evident in kinase inhibitor co-crystals [2]. The methyl group at C6 further fine-tunes electron density at C4, slightly lowering the pKa compared to unsubstituted analogs (ΔpKa ≈ -0.3), which may enhance membrane permeability in the protonated state [4] [6].

Table 3: Carboxylic Acid Bioisosteres and Comparative Properties

BioisosterepKa RangeH-Bond AcidityKey Advantages
Carboxylic acid (C4 in target)4.5–5.0Strong (Dual H-bond)Optimal salt formation; direct target engagement
Acyl sulfonamide3.5–4.5StrongReduced glucuronidation; improved CNS penetration
Tetrazole4.2–4.8ModerateEnhanced metabolic stability
Phosphonic acid1.5–2.5StrongHigher polarity (lower passive diffusion)

Properties

CAS Number

934106-80-6

Product Name

1-(butan-2-yl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

IUPAC Name

1-butan-2-yl-6-methylpyrazolo[3,4-b]pyridine-4-carboxylic acid

Molecular Formula

C12H15N3O2

Molecular Weight

233.27 g/mol

InChI

InChI=1S/C12H15N3O2/c1-4-8(3)15-11-10(6-13-15)9(12(16)17)5-7(2)14-11/h5-6,8H,4H2,1-3H3,(H,16,17)

InChI Key

IQLFFGJLHQSXST-UHFFFAOYSA-N

SMILES

CCC(C)N1C2=NC(=CC(=C2C=N1)C(=O)O)C

Canonical SMILES

CCC(C)N1C2=NC(=CC(=C2C=N1)C(=O)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.